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Introduction
This technical guide provides a comprehensive overview of the copper complex with the

Chemical Abstracts Service (CAS) registry number 82640-07-1, chemically identified as (SP-4-

1)-bis[2-(2-benzothiazolyl-κN3)phenolato-κO]copper. While extensive theoretical and

computational studies on this specific complex are not readily available in the current body of

scientific literature, this document consolidates the existing experimental data, primarily from

crystallographic studies, to serve as a foundational resource. The information presented herein

is crucial for initiating theoretical investigations, understanding its structural properties, and

exploring its potential applications in areas such as catalysis and materials science.

Molecular Structure and Crystallographic Data
The primary source of information for copper complex 82640-07-1 is its crystal structure

analysis, which reveals critical details about its three-dimensional arrangement and bonding

characteristics.

In the solid state, the complex [Cu(C₁₃H₈NOS)₂] features a copper(II) ion coordinated by two

bidentate 2-(2-benzothiazolyl)phenolate ligands.[1][2] The coordination occurs through the

nitrogen and oxygen atoms of each ligand, resulting in a distorted tetrahedral geometry around

the central copper atom.[1][2] The dihedral angle between the two N-Cu-O planes is a

significant 45.1(2)°.[1][2]
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The ligands themselves are nearly planar, with small dihedral angles of 4.1(4)° and 5.8(4)°

between the benzothiazole ring systems and the phenol rings.[1][2] The crystal structure is

further stabilized by weak intra- and intermolecular C-H⋯O hydrogen bonds.[1][2] Additionally,

π-π interactions are observed between the aromatic and thiazole rings, with centroid-centroid

distances of 3.626(3) Å and 3.873(3) Å, which contribute to the formation of a two-dimensional

supramolecular network.[1][2]

Table 1: Crystallographic and Structural Data
Parameter Value

Chemical Formula C₂₆H₁₆CuN₂O₂S₂

Molecular Weight 516.07 g/mol

Crystal System Monoclinic

Space Group P2₁/c

a 7.8177 (17) Å

b 21.195 (5) Å

c 12.495 (3) Å

α 90°

β 91.077 (2)°

γ 90°

Volume 2070.1 (8) Å³

Z 4

Dihedral Angle (N-Cu-O planes) 45.1 (2)°

Dihedral Angle (benzothiazole-phenol) 4.1 (4)°, 5.8 (4)°

π-π Interaction Distances 3.626 (3) Å, 3.873 (3) Å
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The synthesis of the title complex involves the reaction of 2-(2-hydroxyphenyl)benzothiazole

with a copper(II) salt in an ethanolic solution. The general procedure is as follows:

Ligand Preparation: A solution of 2-(2-hydroxyphenyl)benzothiazole (1.0 mmol) is prepared

in ethanol (15 mL).

Basification: A 1N NaOH solution is slowly added to the ligand solution at room temperature

until a pH of 8 is reached. The mixture is stirred for 6 hours.

Complexation: A solution of Cu(NO₃)₂·3H₂O (0.50 mmol) in ethanol (15 mL) is added to the

reaction mixture.

Reaction: The mixture is stirred for 24 hours at room temperature.

Isolation: The solvent is removed to isolate the product as a dark green powder.

Crystallization: Single crystals suitable for X-ray diffraction can be obtained by the slow

evaporation of a concentrated solution of the complex in dichloromethane at room

temperature.[2]

X-ray Crystallographic Analysis
The determination of the crystal structure was performed using single-crystal X-ray diffraction.

Data Collection: A Bruker SMART CCD area-detector diffractometer was used for data

collection with Mo Kα radiation (λ = 0.71073 Å).

Absorption Correction: A multi-scan absorption correction was applied using SADABS.

Structure Solution and Refinement: The structure was solved by direct methods and refined

by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically.

Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations
Experimental Workflow: Synthesis and Crystallographic
Analysis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4555420/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15194915?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis and Crystallographic Analysis Workflow
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Caption: Workflow for the synthesis and structural analysis of the copper complex.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b15194915?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15194915?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion and Future Directions
The available data on copper complex 82640-07-1 is currently limited to its synthesis and solid-

state structure. While this information is valuable, it represents a starting point for a more in-

depth understanding of its properties and potential applications. There is a clear need for

theoretical studies, such as those employing Density Functional Theory (DFT), to elucidate its

electronic structure, spectroscopic properties, and reactivity. Such computational investigations

could provide insights into its potential as a catalyst, its role in biological systems, or its utility in

the development of new materials. Researchers are encouraged to build upon the foundational

experimental work summarized in this guide to explore the theoretical aspects of this intriguing

copper complex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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